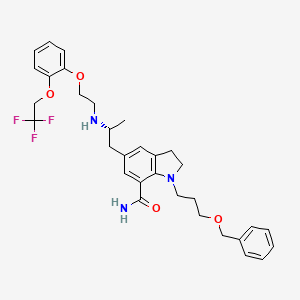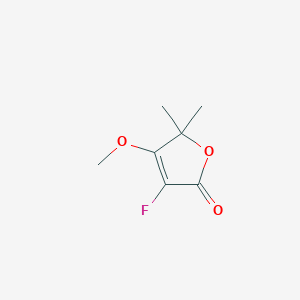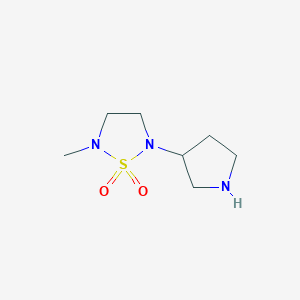
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring fused with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a thiadiazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine: Lacks the 1,1-dioxide group.
5-(Pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the methyl group.
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the pyrrolidine moiety.
Uniqueness
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both the methyl and pyrrolidine groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H15N3O2S |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
2-methyl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H15N3O2S/c1-9-4-5-10(13(9,11)12)7-2-3-8-6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
CJOYWGVHCJHLHF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(S1(=O)=O)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


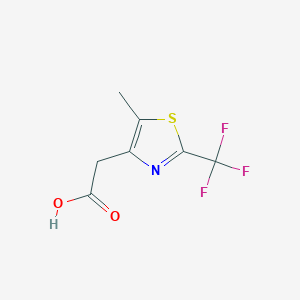

amino}butanoic acid](/img/structure/B13433266.png)
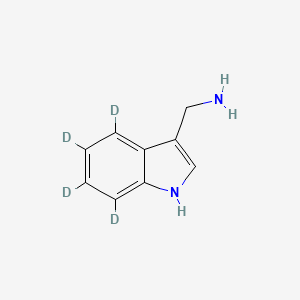
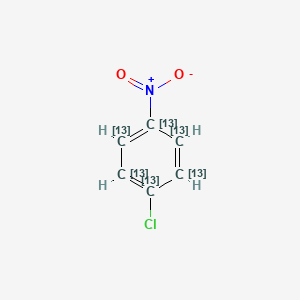
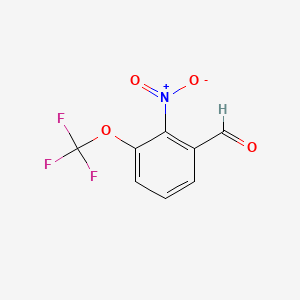
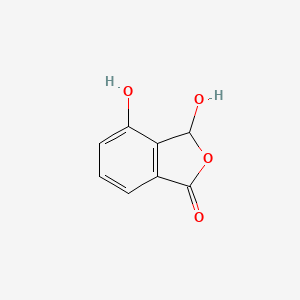
![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)



